Isoscopoletin is a natural product found in Saussurea macrota, Artemisia lancea, and other organisms with data available.
Isoscopoletin
CAS No.: 776-86-3
Cat. No.: VC21324955
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 776-86-3 |
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Molecular Formula | C10H8O4 |
Molecular Weight | 192.17 g/mol |
IUPAC Name | 6-hydroxy-7-methoxychromen-2-one |
Standard InChI | InChI=1S/C10H8O4/c1-13-9-5-8-6(4-7(9)11)2-3-10(12)14-8/h2-5,11H,1H3 |
Standard InChI Key | SYTYLPHCLSSCOJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C2C=CC(=O)OC2=C1)O |
Introduction
Chemical Structure and Properties
Chemical Classification and Structure
Isoscopoletin belongs to the hydroxycoumarin family within the broader classification of coumarins and derivatives. In the hierarchical classification, it falls under:
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Kingdom: Organic compounds
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Super Class: Phenylpropanoids and polyketides
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Class: Coumarins and derivatives
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Sub Class: Hydroxycoumarins
Structurally, isoscopoletin is esculetin in which the hydroxy group at position 7 is replaced by a methoxy group, making it both a hydroxycoumarin and an aromatic ether .
Physical and Chemical Properties
Isoscopoletin possesses distinctive physical and chemical properties that influence its biological behavior and potential applications. These properties are summarized in the following table:
Property | Value/Description |
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Chemical Formula | C10H8O4 |
CAS Number | 776-86-3 |
Average Molecular Weight | 192.1681 |
Monoisotopic Molecular Weight | 192.042258744 |
IUPAC Name | 6-hydroxy-7-methoxy-2H-chromen-2-one |
Physical Appearance | Yellow needle-like crystalline powder |
Melting Point | 206-208°C |
Boiling Point | 413.5±45.0 °C (Predicted) |
Density | 1.37 g/cm³ |
LogP | 0.830 (estimated) |
pKa | 8.94±0.20 (Predicted) |
Solubility | Slightly soluble in water; soluble in methanol, ethanol, DMSO, and other organic solvents |
These physical-chemical properties indicate that isoscopoletin is a very weakly acidic compound with moderate lipophilicity, which influences its pharmacokinetic behavior .
Natural Sources and Occurrence
Plant Sources
Isoscopoletin has been identified in various plant species, many of which have been used in traditional medicine systems. Some documented natural sources include:
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Coriander (Coriandrum sativum)
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Eggplant (Solanum melongena)
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Dengzhanhua (Erigeron breviscapus)
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Various Rhododendron species
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Cryptolepis buchanani stems
The compound is typically extracted from these plant materials using organic solvents such as methanol, ethanol, hexane, or ethyl acetate, followed by various chromatographic techniques for isolation and purification .
As a Biomarker
Due to its presence in specific food products like coriander and eggplant, isoscopoletin has been identified as a potential biomarker for the consumption of these foods. This characteristic makes it valuable in nutritional studies and dietary assessment research .
Biological Activities
Anti-inflammatory Effects
One of the most well-documented properties of isoscopoletin is its anti-inflammatory activity. Research has demonstrated that isoscopoletin can:
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Reduce the expression of inflammatory cytokines and chemokines, including TARC/CCL17, MDC/CCL22, MCP-1/CCL2, IL-8/CXCL8, and IL-1β in TNF-α/IFN-γ-treated HaCaT keratinocyte cells
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Suppress IL-4 production in PMA/ionomycin-treated RBL-2H3 basophil cells
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Regulate multiple inflammatory signaling pathways including MAPK, NF-κB, STAT, and AKT/PKB
These effects indicate potential applications in inflammatory skin conditions, particularly atopic dermatitis, where these inflammatory mediators play significant roles in disease pathogenesis .
Effects on Cell Proliferation
Research has shown that isoscopoletin exhibits significant inhibitory effects on cell proliferation, particularly in cancer cell lines. Specifically, it has demonstrated IC50 values of 4.0 μM and 1.6 μM against human CCRF-CEM leukemia cells and the drug-resistant subline CEM/ADR5000, respectively. These findings suggest potential anticancer properties that warrant further investigation .
Antiviral Properties
Isoscopoletin has shown activity in inhibiting hepatitis B virus (HBV) replication, indicating potential applications in antiviral therapies. This property adds to its diverse range of biological activities and potential therapeutic applications .
Therapeutic Applications
Respiratory Conditions
Isoscopoletin has been identified as an antiasthmatic drug with the ability to relax smooth muscle and exhibit antihistamine effects. These properties make it potentially useful in treating:
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Chronic bronchitis
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Bronchial asthma
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Other respiratory conditions characterized by bronchospasm and inflammation
Its traditional use in respiratory ailments is thus supported by its pharmacological properties.
Dermatological Applications
Recent studies have explored isoscopoletin's potential in treating skin conditions, particularly atopic dermatitis (AD). Given the side effects associated with common AD treatments, isoscopoletin offers a promising alternative due to its:
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Ability to regulate inflammatory mediators in skin cells
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Low cytotoxicity (no effect on cell viability at concentrations up to 40 μM)
The compound's capacity to suppress multiple inflammatory pathways involved in AD pathogenesis suggests significant therapeutic potential in dermatology.
Cardiovascular Effects
Isoscopoletin has demonstrated properties that may benefit cardiovascular health, including:
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Improvement of myocardial ischemia
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Anti-arrhythmic effects
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Potential cardioprotective actions through its anti-inflammatory and antioxidant properties
These effects suggest potential applications in managing cardiovascular disorders, though more clinical research is needed to establish efficacy and safety in humans.
Molecular Mechanisms of Action
Regulation of Inflammatory Mediators
Studies have elucidated several mechanisms through which isoscopoletin exerts its anti-inflammatory effects:
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Downregulation of pro-inflammatory cytokines and chemokines
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Reduction of TARC/CCL17, MDC/CCL22, and MCP-1/CCL2, which are important in allergic inflammation
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Suppression of IL-8/CXCL8 and IL-1β, which contribute to general inflammatory responses
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Inhibition of IL-4 production in basophil cells, which is crucial in allergic reactions
These effects on inflammatory mediators help explain isoscopoletin's therapeutic potential in inflammatory conditions.
Effects on Signaling Pathways
Isoscopoletin's biological activities involve modulation of various signaling pathways:
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MAPK (Mitogen-Activated Protein Kinase) pathway
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NF-κB (Nuclear Factor kappa B) signaling
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STAT (Signal Transducer and Activator of Transcription) pathway
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AKT/PKB (Protein Kinase B) signaling
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PKC (Protein Kinase C) and AP-1 (Activator Protein-1) in certain cell types
By regulating these pathways, isoscopoletin can influence cellular processes including inflammation, cell proliferation, and immune responses.
Research Findings and Studies
Investigations in Atopic Dermatitis
A recent study explored isoscopoletin's potential in treating atopic dermatitis by examining its effects on:
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TNF-α/IFN-γ-treated HaCaT keratinocyte cells
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PMA/ionomycin-treated RBL-2H3 basophil cells
The research employed multiple methodologies including:
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MTT assays for cell viability
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ELISA for protein quantification
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RT-qPCR for gene expression analysis
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Western blots and immunocytochemistry (ICC) for protein detection
Results demonstrated that isoscopoletin suppressed several inflammatory mediators and signaling pathways in both cell types without affecting cell viability at concentrations up to 40 μM, suggesting potential therapeutic effects in atopic dermatitis .
Comparative Efficacy
When comparing isoscopoletin with other compounds isolated from the same plant sources, varying efficacies have been observed depending on the biological activity being assessed:
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In anti-inflammatory studies using the NO inhibition model, syringaldehyde (IC50 = 49.07 μM) showed greater activity than isoscopoletin (IC50 > 50 μM)
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The standard anti-inflammatory drug indomethacin had an IC50 value of 39.21 μM in the same model
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In cell proliferation inhibition studies, isoscopoletin showed significant activity against leukemia cells, particularly the drug-resistant line (IC50 = 1.6 μM)
These comparative studies help position isoscopoletin within the spectrum of natural bioactive compounds and conventional pharmaceuticals.
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